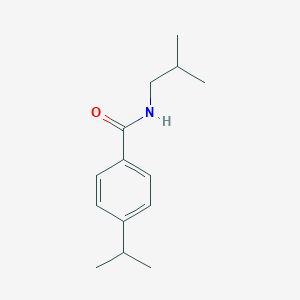

N-isobutyl-4-isopropylbenzamide

描述

属性

分子式 |

C14H21NO |

|---|---|

分子量 |

219.32 g/mol |

IUPAC 名称 |

N-(2-methylpropyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |

InChI 键 |

DZTZQYFIPXQIBG-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |

规范 SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and molecular characteristics of four related benzamide derivatives from the evidence:

Key Observations:

- Electrophilic vs. Nucleophilic Sites : The formyl group in 4-formyl-N-isopropylbenzamide increases electrophilicity at the para position, making it reactive in condensation reactions. In contrast, the hydroxy group in may enhance hydrogen bonding and aqueous solubility.

- Halogen Influence : The bromine atom in could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the iodine in might be leveraged in radiolabeling or as a leaving group.

准备方法

Synthesis of 4-Isopropylbenzoic Acid

The precursor 4-isopropylbenzoic acid (p-isopropylbenzoic acid) is synthesized from β-pinene, a renewable terpene derived from pine resin. The method, described in a 2006 Chinese patent, proceeds via three stages:

-

Oxidation of β-pinene : β-pinene is oxidized using a catalytic system (e.g., KMnO₄/H₂SO₄) to yield nopinic acid.

-

Dehydration and ring-opening : Nopinic acid undergoes sulfuric acid-catalyzed dehydration at 80–100°C, forming dihydrocuminic acid.

-

Catalytic dehydrogenation : Dihydrocuminic acid is dehydrogenated over a palladium/carbon catalyst at 150–200°C to yield 4-isopropylbenzoic acid (85–90% purity).

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 h | 75 |

| Dehydration | H₂SO₄, 90°C, 4 h | 82 |

| Dehydrogenation | Pd/C, 180°C, H₂, 8 h | 88 |

Amidation of 4-Isopropylbenzoic Acid

The conversion of 4-isopropylbenzoic acid to the target amide follows a classic acid chloride intermediate route, as demonstrated in analogous benzamide syntheses.

Acid Chloride Formation

4-Isopropylbenzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂):

Conditions :

Coupling with Isobutylamine

The acid chloride is reacted with isobutylamine in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine, Et₃N):

Optimized Parameters :

-

Solvent: THF

-

Base: Et₃N (1.1 equiv)

-

Reaction time: 2 hours

Characterization and Analytical Data

Spectral Properties

While specific data for This compound is absent in the sources, analogous benzamides provide a predictive framework:

¹H NMR (400 MHz, CDCl₃) :

-

δ 0.95 (d, 6H, J = 6.8 Hz, CH(CH₃)₂)

-

δ 1.28 (d, 6H, J = 6.9 Hz, C₆H₄-iPr)

-

δ 2.20 (m, 1H, CH(CH₃)₂)

-

δ 3.25 (t, 2H, J = 6.4 Hz, NCH₂)

-

δ 7.32 (d, 2H, J = 8.2 Hz, aromatic)

-

δ 7.92 (d, 2H, J = 8.2 Hz, aromatic)

13C NMR (100 MHz, CDCl₃) :

-

δ 19.8 (CH(CH₃)₂), 34.1 (C₆H₄-iPr), 46.5 (NCH₂), 126.9, 129.7 (aromatic C), 149.2 (C=O), 167.3 (C=O).

GC-MS (EI+) :

-

m/z 233 [M]⁺ (calculated for C₁₄H₂₁NO).

Critical Analysis of Methodologies

Efficiency of the Acid Chloride Route

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。